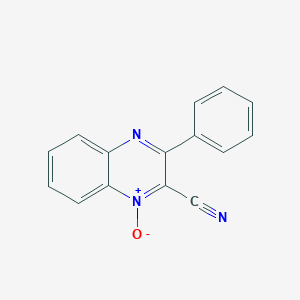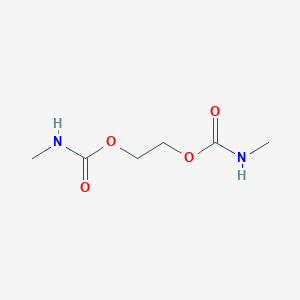
2-(methylcarbamoyloxy)ethyl N-methylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(methylcarbamoyloxy)ethyl N-methylcarbamate (MCM) is a carbamate insecticide that has been widely used in agriculture and public health programs. MCM is a white crystalline solid that is soluble in water and various organic solvents. It is known for its broad-spectrum insecticidal activity against a wide range of pests, including mosquitoes, flies, cockroaches, and ants.
科学的研究の応用
2-(methylcarbamoyloxy)ethyl N-methylcarbamate has been extensively used in scientific research to study the biochemical and physiological effects of carbamate insecticides on insects, mammals, and humans. It has been used to investigate the mechanisms of action of carbamate insecticides, including their effects on acetylcholinesterase (AChE) activity, neurotransmitter release, and oxidative stress. 2-(methylcarbamoyloxy)ethyl N-methylcarbamate has also been used to evaluate the toxicity of carbamate insecticides in various animal models, including rats, mice, and birds.
作用機序
2-(methylcarbamoyloxy)ethyl N-methylcarbamate acts as an acetylcholinesterase inhibitor, which means it blocks the activity of AChE, an enzyme that breaks down the neurotransmitter acetylcholine (ACh). This leads to an accumulation of ACh in the synaptic cleft, causing overstimulation of the nervous system and ultimately leading to paralysis and death of the insect. 2-(methylcarbamoyloxy)ethyl N-methylcarbamate also induces oxidative stress by generating reactive oxygen species (ROS) and depleting antioxidant enzymes, leading to cellular damage and apoptosis.
生化学的および生理学的効果
2-(methylcarbamoyloxy)ethyl N-methylcarbamate has been shown to cause a wide range of biochemical and physiological effects in insects, mammals, and humans. In insects, 2-(methylcarbamoyloxy)ethyl N-methylcarbamate causes inhibition of AChE activity, leading to overstimulation of the nervous system, paralysis, and death. In mammals, 2-(methylcarbamoyloxy)ethyl N-methylcarbamate can cause inhibition of AChE activity, leading to symptoms such as muscle weakness, respiratory distress, and convulsions. 2-(methylcarbamoyloxy)ethyl N-methylcarbamate has also been shown to induce oxidative stress and damage to various organs, including the liver, kidney, and brain.
実験室実験の利点と制限
2-(methylcarbamoyloxy)ethyl N-methylcarbamate has several advantages as a research tool, including its broad-spectrum insecticidal activity, low cost, and availability. However, 2-(methylcarbamoyloxy)ethyl N-methylcarbamate also has some limitations, including its potential toxicity to humans and the environment, and its narrow therapeutic index. Therefore, caution should be taken when using 2-(methylcarbamoyloxy)ethyl N-methylcarbamate in laboratory experiments, and appropriate safety measures should be implemented.
将来の方向性
There are several future directions for research on 2-(methylcarbamoyloxy)ethyl N-methylcarbamate, including the development of new synthesis methods to improve the yield and purity of 2-(methylcarbamoyloxy)ethyl N-methylcarbamate, the investigation of the molecular mechanisms of 2-(methylcarbamoyloxy)ethyl N-methylcarbamate-induced oxidative stress, and the evaluation of the potential health effects of 2-(methylcarbamoyloxy)ethyl N-methylcarbamate exposure in humans. Other areas of research could include the identification of new insecticide targets and the development of new insecticides with improved efficacy and safety profiles.
Conclusion
In conclusion, 2-(methylcarbamoyloxy)ethyl N-methylcarbamate is a carbamate insecticide that has been widely used in agriculture and public health programs. It has been extensively used in scientific research to study the biochemical and physiological effects of carbamate insecticides on insects, mammals, and humans. 2-(methylcarbamoyloxy)ethyl N-methylcarbamate acts as an acetylcholinesterase inhibitor, leading to overstimulation of the nervous system and ultimately leading to paralysis and death of the insect. 2-(methylcarbamoyloxy)ethyl N-methylcarbamate has several advantages as a research tool, but caution should be taken when using it in laboratory experiments. There are several future directions for research on 2-(methylcarbamoyloxy)ethyl N-methylcarbamate, including the development of new synthesis methods and the investigation of its potential health effects in humans.
合成法
2-(methylcarbamoyloxy)ethyl N-methylcarbamate can be synthesized by the reaction of N-methylcarbamoyl chloride with 2-hydroxyethyl methylcarbamate in the presence of a base. The reaction produces 2-(methylcarbamoyloxy)ethyl N-methylcarbamate as a white crystalline solid with a yield of around 70-80%. The purity of the synthesized 2-(methylcarbamoyloxy)ethyl N-methylcarbamate can be increased by recrystallization from a suitable solvent.
特性
CAS番号 |
18394-95-1 |
|---|---|
製品名 |
2-(methylcarbamoyloxy)ethyl N-methylcarbamate |
分子式 |
C6H12N2O4 |
分子量 |
176.17 g/mol |
IUPAC名 |
2-(methylcarbamoyloxy)ethyl N-methylcarbamate |
InChI |
InChI=1S/C6H12N2O4/c1-7-5(9)11-3-4-12-6(10)8-2/h3-4H2,1-2H3,(H,7,9)(H,8,10) |
InChIキー |
PHHAAQPSEAWTQC-UHFFFAOYSA-N |
SMILES |
CNC(=O)OCCOC(=O)NC |
正規SMILES |
CNC(=O)OCCOC(=O)NC |
その他のCAS番号 |
18394-95-1 |
同義語 |
2-(methylcarbamoyloxy)ethyl N-methylcarbamate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



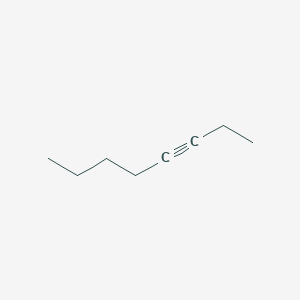
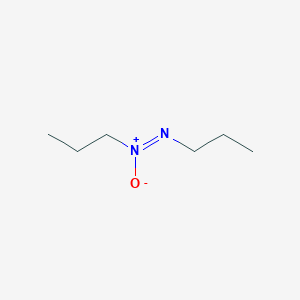
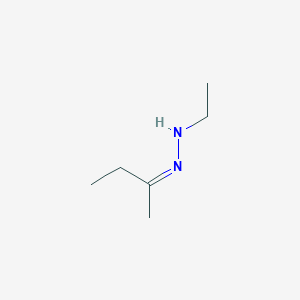
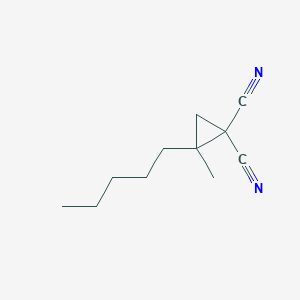
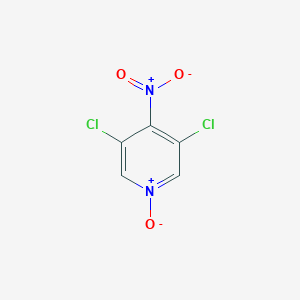
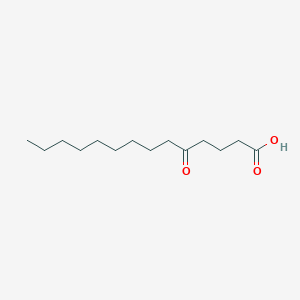
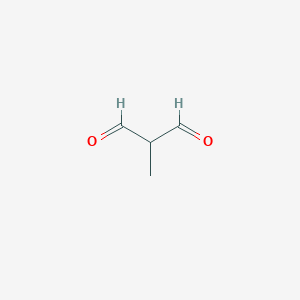
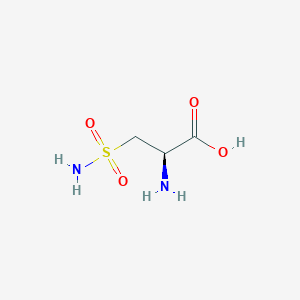
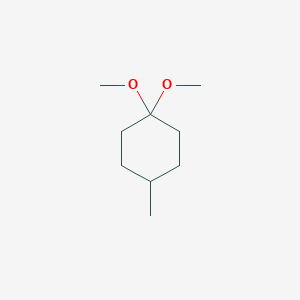
![1,2-Dihydro-[1,3]thiazolo[3,2-a]benzimidazol-1-ol](/img/structure/B96596.png)
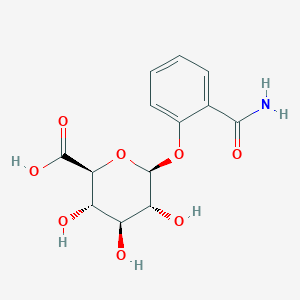
![Ethanol, 2-[bis(phenylmethyl)amino]-, acetate (ester)](/img/structure/B96602.png)
